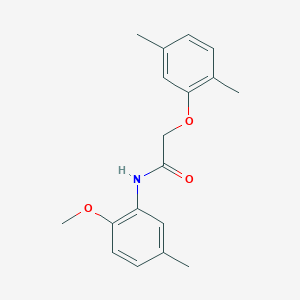
diphenylmethyl 2-methyl-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylmethyl 2-methyl-3-nitrobenzoate, also known as methyl 3-nitrobenzyl phenyl ether, is a chemical compound with the molecular formula C20H17NO4. It is a yellow crystalline powder and is commonly used in scientific research for its unique properties.
Wirkmechanismus
The mechanism of action of diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate involves the use of light to cleave the protecting group and release the active molecule. When exposed to light of a specific wavelength, the nitro group undergoes a photochemical reaction, resulting in the cleavage of the protecting group and the release of the active molecule.
Biochemical and Physiological Effects:
Diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate has no known biochemical or physiological effects on its own. Its use is limited to its role as a protecting group or caging group for other molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate is its stability under normal laboratory conditions. It can be stored for long periods of time without degradation. Additionally, its photolabile properties make it a useful tool for studying the release of biologically active molecules in a controlled manner. However, its use is limited to molecules that are compatible with the protecting group and can be released by the photochemical reaction.
Zukünftige Richtungen
There are several future directions for the use of diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate in scientific research. One area of interest is the development of new protecting groups with improved photolabile properties. Additionally, there is potential for the use of diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate in the synthesis of novel compounds with pharmaceutical applications. Finally, there is potential for the use of diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate in the development of new imaging techniques for studying biological systems.
Synthesemethoden
The synthesis of diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate involves the reaction of 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoic acid with diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Diphenyldiphenylmethyl 2-methyl-3-nitrobenzoate 2-diphenylmethyl 2-methyl-3-nitrobenzoate-3-nitrobenzoate has a wide range of applications in scientific research. It is commonly used as a photolabile protecting group for carboxylic acids and alcohols. It can also be used as a caging group for neurotransmitters and other biologically active molecules. Additionally, it has been used in the synthesis of novel compounds with potential pharmaceutical applications.
Eigenschaften
IUPAC Name |
benzhydryl 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-15-18(13-8-14-19(15)22(24)25)21(23)26-20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYIRHOUSRUMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5773913.png)


![2-benzyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5773929.png)
![N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5773938.png)
![3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5773941.png)

![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5773946.png)

![1-[4-(phenylsulfonyl)benzoyl]azepane](/img/structure/B5773965.png)
